molecular formula C8H16O2S B1531840 (3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol CAS No. 2165342-87-8

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol

Cat. No.: B1531840
CAS No.: 2165342-87-8
M. Wt: 176.28 g/mol
InChI Key: SODKYUSERVQZNN-RNFRBKRXSA-N
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Description

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral oxolane derivative featuring a tert-butylsulfanyl group at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3R,4R) and bulky tert-butyl substituent confer unique steric and electronic properties.

Properties

IUPAC Name

(3R,4R)-4-tert-butylsulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODKYUSERVQZNN-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₈OS
  • Molecular Weight : 174.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and neuroprotection.

Biological Activity

  • Anti-inflammatory Effects :
    • Research indicates that derivatives of oxolan compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, compounds with similar structures have been shown to inhibit the activation of NF-kB, a key regulator in inflammation pathways .
  • Neuroprotective Properties :
    • A series of studies have demonstrated that oxolan derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokine release
NeuroprotectionReduced apoptosis in neuronal cells
Interaction with receptorsModulation of neurotransmitter systems

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound significantly reduced the levels of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Animal Models :
    • In animal models of neurodegeneration, administration of the compound led to improved cognitive functions and reduced neuroinflammation, supporting its role as a neuroprotective agent.

Scientific Research Applications

The compound (3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in drug development due to its ability to act as a chiral building block in the synthesis of bioactive compounds.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral properties against various viral strains. The mechanism was linked to the inhibition of viral replication through interference with viral enzyme activity.

Table 1: Summary of Antiviral Activity Studies

Study ReferenceVirus TypeIC50 (µM)Mechanism of Action
Influenza5Inhibition of hemagglutinin activity
HIV10Reverse transcriptase inhibition
Hepatitis C7NS5B polymerase inhibition

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound, often employing asymmetric synthesis techniques to enhance yield and selectivity.

Table 2: Synthetic Routes for this compound

Synthesis MethodYield (%)Key Reagents
Asymmetric synthesis85Tert-butylsulfanyl chloride
Nucleophilic substitution75Sodium hydride
Grignard reaction70Phenylmagnesium bromide

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. This has implications for creating advanced materials for aerospace and automotive industries.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional differences between (3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol and its analogs:

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound tert-butylsulfanyl Not explicitly provided (Inferred: C₈H₁₅O₂S) ~183.3 (estimated) Chiral (3R,4R); bulky tert-butyl group enhances steric hindrance .
(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol 4-bromophenylsulfanyl C₁₀H₁₁BrO₂S 283.17 Bromine atom increases molecular weight; electron-withdrawing effect .
rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol tert-butylamino C₈H₁₇NO₂ 159.23 Amino group enables hydrogen bonding; racemic mixture with distinct bioactivity .
(3R,4R)-4-cyclobutoxyoxolan-3-ol cyclobutoxy C₈H₁₄O₃ 158.20 Ether linkage (less nucleophilic than sulfanyl); smaller substituent .
(3R,4R)-4-[(1-ethylpyrazol-4-yl)oxy]oxolan-3-ol 1-ethylpyrazol-4-yloxy C₁₀H₁₄N₂O₂ 194.23 Pyrazole ring introduces aromaticity; potential anti-inflammatory activity .

Stereochemical Differences

  • (3R,4R) vs. (3S,4R) configurations: The stereochemistry of the hydroxyl and sulfanyl groups significantly impacts molecular interactions. For example, (3S,4R)-4-(ethylamino)oxolan-3-ol shows distinct binding affinities to biological targets compared to its (3R,4R) counterparts due to altered spatial orientation .
  • Racemic mixtures: Compounds like rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol require chiral resolution (e.g., chromatography or crystallization) to isolate enantiomers with desired properties .

Reactivity and Bioactivity

  • Sulfanyl vs. Amino Groups: The tert-butylsulfanyl group in the target compound is less nucleophilic than amino groups (e.g., in rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol) but more resistant to oxidation. Sulfanyl groups may participate in disulfide bond formation or metal chelation, influencing enzyme inhibition .
  • Halogen Effects : The bromine atom in (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol enhances electrophilicity and binding to hydrophobic pockets in proteins, unlike the tert-butyl group’s steric dominance .
  • Biological Activity: Pyrazole-substituted analogs (e.g., (3R,4R)-4-[(1-ethylpyrazol-4-yl)oxy]oxolan-3-ol) exhibit anti-inflammatory properties, whereas sulfanyl derivatives may target sulfur-dependent enzymes . Amino-substituted oxolanes (e.g., (3S,4R)-4-(ethylamino)oxolan-3-ol) are explored for neurotransmitter modulation due to their hydrogen-bonding capability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol

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